trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid
Description
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid: is a boronic acid derivative with the molecular formula C9H8BF3O2 and a molecular weight of 215.96 g/mol . This compound is known for its bioactive properties and is used in various chemical reactions, particularly in the field of organic synthesis .
Properties
IUPAC Name |
[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-7(2-4-8)5-6-10(14)15/h1-6,14-15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQFBHQOPZKTI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions often involve the use of diboron reagents and catalysts such as palladium or cobalt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions using appropriate catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form various hydrocarbon derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Alcohols and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions
- This reaction facilitates the formation of carbon-carbon bonds between vinyl boronic acids and organic halides, catalyzed by palladium complexes. The trifluoromethyl group significantly influences the reactivity and regioselectivity of the reaction, making it an important reagent in synthesizing complex organic molecules .
-
Synthesis of Heterocyclic Compounds
- trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is utilized in synthesizing C2-aryl pyrrolobenzodiazepines (PBDs), a class of compounds with notable biological activities such as anxiolytic and anticonvulsant properties. The introduction of the trifluoromethyl-substituted vinyl group into the PBD scaffold can lead to novel derivatives with enhanced therapeutic potential .
- Preparation of Vinylic MIDA Boronates
-
Biological Activity Studies
- While specific biological activity data for this compound is limited, boronic acids generally exhibit various biological properties, including enzyme inhibition. Research is ongoing to explore its potential interactions with biological targets, particularly in cancer therapy due to its ability to interact with proteasomes .
Mechanism of Action
The mechanism of action of trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid involves its ability to form stable complexes with various catalysts and reagents. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters .
Comparison with Similar Compounds
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-3-Phenyl-1-propen-1-ylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-(4-Fluorophenyl)vinylboronic acid
Uniqueness: trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions .
Biological Activity
trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid is a boronic acid derivative with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula: C₉H₈BF₃O₂
- Molecular Weight: 215.96 g/mol
- Functional Groups: Contains a vinyl group and a trifluoromethyl group, enhancing its reactivity and solubility in organic solvents.
The trifluoromethyl group is particularly noteworthy as it can influence the compound's electronic properties, potentially enhancing its biological activity compared to non-fluorinated analogs.
This compound is synthesized primarily through Suzuki-Miyaura cross-coupling reactions. The mechanism involves the formation of stable complexes with various catalysts, facilitating carbon-carbon bond formation. This synthetic utility is critical for producing complex molecules with potential biological activity.
1. Interaction Studies
Research indicates that this compound enhances electrophilicity due to the trifluoromethyl group. This increased reactivity allows it to participate effectively in cross-coupling reactions with various substrates.
2. Comparative Studies
A comparative analysis of similar compounds reveals that this compound stands out due to its unique trifluoromethyl substitution. This characteristic may lead to distinct pharmacological profiles compared to other vinylboronic acids:
| Compound Name | Unique Features |
|---|---|
| trans-2-(4-Methoxyphenyl)vinylboronic acid | Methoxy group enhances solubility |
| trans-2-Phenylvinylboronic acid | Lacks electron-withdrawing groups |
| trans-3-Phenyl-1-propen-1-ylboronic acid | Different structural configuration |
| trans-2-(4-Methylphenyl)vinylboronic acid | Methyl group affects reactivity |
| This compound | Enhanced reactivity and potential bioactivity |
Conclusion and Future Directions
The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest potential applications in medicinal chemistry, particularly as a building block for novel therapeutic agents. Further studies are warranted to elucidate its specific interactions with biological targets and to evaluate its efficacy in therapeutic contexts.
Q & A
Basic Question: What are the recommended spectroscopic techniques for characterizing trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid, and how should data interpretation be approached?
Methodological Answer:
- Techniques : Use H and C NMR to confirm regiochemistry (e.g., trans configuration) and purity. The trifluoromethyl group () produces distinct F NMR signals (e.g., δ -60 to -65 ppm). IR spectroscopy can identify B-O and vinyl C=C stretches (~1350 cm and ~1600 cm, respectively).
- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP methods) to validate structural assignments. For example, DFT studies on analogous phenylboronic acids show strong agreement between calculated and observed vibrational modes .
- Advanced Tip : Couple NMR with mass spectrometry (HRMS-ESI) to detect protodeboronation byproducts (common in boronic acids under basic conditions) .
Advanced Question: How can hydrolytic stability and protodeboronation of this compound be minimized during Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Hydrolytic Stability : The electron-withdrawing group enhances acidity of the boronic acid (), making it prone to hydrolysis. Stabilize the reaction medium by:
- Protodeboronation Mitigation :
Advanced Question: How does the CF3CF_3CF3 substituent influence electronic and steric effects in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The group is strongly electron-withdrawing (-I effect), which:
- Steric Effects : The para-substituted group imposes minimal steric hindrance, favoring coupling with bulky aryl halides. Compare with ortho-substituted analogs (e.g., 2-methyl-4-CF-phenylboronic acid), where steric clashes reduce yields .
- Experimental Design : Screen ligands (e.g., SPhos, XPhos) to optimize Pd catalyst performance with electron-deficient substrates .
Basic Question: What are the best practices for handling and storing this compound to ensure long-term stability?
Methodological Answer:
- Storage : Keep under argon or nitrogen at -20°C in amber vials to prevent moisture absorption and photodegradation. Use desiccants (e.g., silica gel) in storage containers .
- Handling : Work in a glovebox or under Schlenk line conditions. If exposure occurs, follow OSHA HCS guidelines: rinse with water (skin/eyes) and seek medical attention for inhalation .
- Stability Monitoring : Perform periodic F NMR checks to detect decomposition (e.g., formation of trifluoromethylbenzene byproducts) .
Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in catalytic cycles?
Methodological Answer:
- Modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate:
- Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition states for Pd-mediated transmetallation steps.
- Case Study : DFT studies on 4-formylphenylboronic acid revealed that electron-deficient aryl groups lower the activation energy for Pd-OB(OH) intermediate formation, accelerating coupling .
- Validation : Compare computed C NMR shifts (<2 ppm deviation) and IR spectra with experimental data .
Advanced Question: What strategies resolve contradictions in reported yields for reactions involving this compound?
Methodological Answer:
- Root Causes : Discrepancies often arise from:
- Variable purity of the boronic acid (protodeboronation during storage).
- Differences in Pd catalyst loading (0.5–5 mol%).
- Resolution Protocol :
Basic Question: How is this compound utilized in medicinal chemistry, given the role of fluorine in drug design?
Methodological Answer:
- Fluorine Effects : The group enhances metabolic stability, lipophilicity, and target binding (e.g., van der Waals interactions). It is a common motif in kinase inhibitors and antivirals .
- Applications :
Advanced Question: What mechanistic insights explain its reactivity in copper-catalyzed oxyvinylation reactions?
Methodological Answer:
- Mechanism : In Cu(I)-catalyzed reactions with diazo compounds (e.g., ), the boronic acid undergoes transmetallation to form a Cu-vinyl intermediate. This reacts with diazo substrates to form alkenes via carbene transfer.
- Key Factors :
- Optimization : Use 2-iodosylbenzoic acid as an oxidant to regenerate Cu(I) and suppress homocoupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
